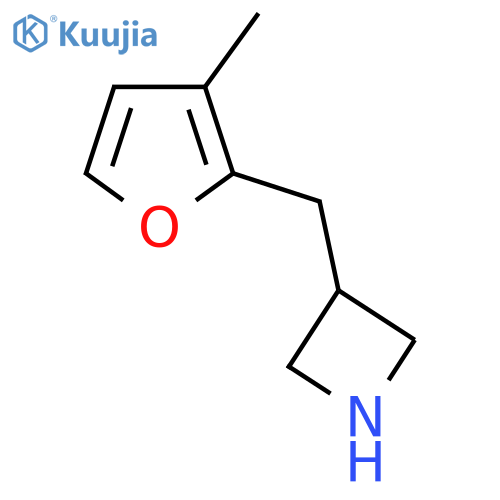Cas no 1602247-33-5 (3-(3-methylfuran-2-yl)methylazetidine)

1602247-33-5 structure
商品名:3-(3-methylfuran-2-yl)methylazetidine
3-(3-methylfuran-2-yl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-methylfuran-2-yl)methylazetidine
- EN300-1853272
- 3-[(3-methylfuran-2-yl)methyl]azetidine
- 1602247-33-5
-
- インチ: 1S/C9H13NO/c1-7-2-3-11-9(7)4-8-5-10-6-8/h2-3,8,10H,4-6H2,1H3
- InChIKey: OIZOPWBSFAABFH-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(C)=C1CC1CNC1
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(3-methylfuran-2-yl)methylazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853272-0.1g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.1g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-5.0g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1853272-0.25g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.25g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-1g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 1g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-0.05g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.05g |
$1008.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-0.5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.5g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 5g |
$3479.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-10g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 10g |
$5159.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-2.5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 2.5g |
$2351.0 | 2023-09-18 | ||
| Enamine | EN300-1853272-1.0g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 1g |
$1801.0 | 2023-06-02 |
3-(3-methylfuran-2-yl)methylazetidine 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1602247-33-5 (3-(3-methylfuran-2-yl)methylazetidine) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
